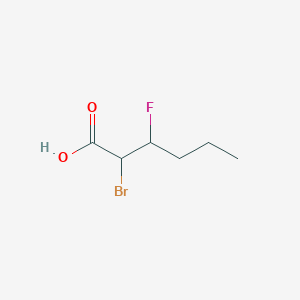

2-Bromo-3-fluorohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluorohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrFO2/c1-2-3-4(8)5(7)6(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFJZUWBFGAROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311668 | |

| Record name | 2-Bromo-3-fluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50884-97-4 | |

| Record name | NSC244704 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-fluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 2 Bromo 3 Fluorohexanoic Acid

Reactivity at the Hexane (B92381) Carbon Chain

The reactivity of the hexane carbon chain in 2-bromo-3-fluorohexanoic acid is primarily dictated by the presence of two key functional groups along the alkyl backbone: a bromine atom at the α-position (C-2) and a fluorine atom at the β-position (C-3). These halogens, along with the carboxylic acid group, influence the molecule's stereochemical behavior and its susceptibility to various chemical transformations.

This compound possesses two chiral centers at the C-2 and C-3 positions, giving rise to multiple stereoisomers. The number of possible stereoisomers for a molecule can be determined by the 2ⁿ rule, where 'n' is the number of chiral centers. bridgew.edulibretexts.org For this compound, with two chiral centers, a maximum of four stereoisomers can exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). bridgew.edulibretexts.org These stereoisomers exist as two pairs of enantiomers: ((2R, 3R) and (2S, 3S)) and ((2R, 3S) and (2S, 3R)). The relationship between non-mirror image stereoisomers, such as (2R, 3R) and (2R, 3S), is that of diastereomers. libretexts.org

The stability of these chiral centers and the potential for inversion of their configuration are critical aspects of the molecule's reactivity. Reactions involving the chiral centers can either proceed with retention of configuration, inversion of configuration, or racemization (loss of optical activity).

In nucleophilic substitution reactions at the C-2 position, the mechanism of the reaction dictates the stereochemical outcome. An Sₙ2 reaction, which involves a backside attack by the nucleophile, proceeds with a predictable inversion of the stereochemical configuration at the chiral center. organic-chemistry.org Conversely, an Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would lead to racemization, as the nucleophile can attack from either face of the plane with equal probability. organic-chemistry.orgsavemyexams.com

The potential for loss of optical activity has been observed in related fluorinated carboxylic acids. For instance, the reaction of optically active α-trifluoromethyl-α-methoxyphenylacetic acid has been shown to proceed with a complete loss of optical activity, suggesting the involvement of a trivalent intermediate that allows for racemization. cdnsciencepub.com This indicates that under certain reaction conditions, the chiral centers of this compound could undergo inversion or lead to a mixture of stereoisomers.

Table 1: Possible Stereoisomers of this compound

| Configuration | Relationship |

| (2R, 3R) | Enantiomer of (2S, 3S) |

| (2S, 3S) | Enantiomer of (2R, 3R) |

| (2R, 3S) | Enantiomer of (2S, 3R) |

| (2S, 3R) | Enantiomer of (2R, 3S) |

| (2R, 3R) and (2R, 3S) | Diastereomers |

| (2S, 3S) and (2S, 3R) | Diastereomers |

The alkyl backbone of this compound is susceptible to a variety of transformations, primarily targeting the carbon-bromine bond and the adjacent protons. The reaction conditions, including the choice of reagents and solvents, play a crucial role in determining the reaction pathway and the final products.

Nucleophilic Substitution:

The bromine atom at the C-2 position is a good leaving group, making this site susceptible to nucleophilic attack. savemyexams.com The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. savemyexams.comchemguide.co.uk Strong, unhindered nucleophiles and polar aprotic solvents generally favor the Sₙ2 pathway, leading to inversion of configuration at C-2. organic-chemistry.org Weaker nucleophiles and polar protic solvents can promote an Sₙ1 reaction, which would result in a racemic mixture at the C-2 position. organic-chemistry.orgsavemyexams.com

A variety of nucleophiles can be employed to displace the bromide, leading to a range of substituted fluorohexanoic acids. For example, reaction with hydroxide (B78521) ions would yield 2-hydroxy-3-fluorohexanoic acid, while reaction with ammonia (B1221849) would produce 2-amino-3-fluorohexanoic acid.

Dehydrohalogenation:

In the presence of a strong base, this compound can undergo dehydrohalogenation, which is an elimination reaction that results in the formation of a carbon-carbon double bond. saskoer.ca The base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom. According to Saytzeff's rule, the major product of this elimination reaction is typically the more substituted (and therefore more stable) alkene. testbook.com

For this compound, there are two possible protons that can be abstracted: the proton at C-1 (from the carboxyl group, which would be the most acidic but wouldn't lead to a stable alkene) and the proton at C-3. Abstraction of the proton at C-3 would lead to the formation of 3-fluorohex-2-enoic acid. Depending on the stereochemistry of the starting material and the reaction conditions, both E and Z isomers of the resulting alkene could potentially be formed.

Table 2: Potential Reactions of the Alkyl Backbone of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nucleophilic Substitution (Sₙ2) | Strong nucleophile (e.g., OH⁻, NH₃), polar aprotic solvent | 2-Substituted-3-fluorohexanoic acid (with inversion of configuration at C-2) |

| Nucleophilic Substitution (Sₙ1) | Weak nucleophile (e.g., H₂O, ROH), polar protic solvent | Racemic mixture of 2-substituted-3-fluorohexanoic acid |

| Dehydrohalogenation | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | 3-Fluorohex-2-enoic acid |

It is important to note that the presence of the fluorine atom at the C-3 position can influence the regioselectivity and stereoselectivity of these reactions due to its electronic effects and steric hindrance.

Applications in Chemical Biology and Advanced Materials Research

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential for the stereochemically precise synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of two stereocenters in 2-Bromo-3-fluorohexanoic acid (at C2 and C3) makes it a valuable chiral synthon. The distinct electronic environments created by the bromine and fluorine substituents allow for stereoselective transformations, enabling the synthesis of enantiomerically pure compounds.

Precursor for Pharmacologically Relevant Compounds (e.g., Heterocycles)

Heterocyclic compounds are core structures in a vast number of pharmaceuticals. The functional group handles on this compound make it an adaptable precursor for the synthesis of various heterocyclic systems. The carboxylic acid can be converted into esters or amides, which can then participate in cyclization reactions. The bromine atom can be displaced by nucleophiles or used in cross-coupling reactions to introduce further complexity. For instance, reaction with a binucleophile, such as a substituted hydrazine or hydroxylamine, could lead to the formation of fluorinated pyrazolidinones or oxazolidinones, respectively. These fluorinated heterocycles are of significant interest in drug discovery due to their potential for enhanced biological activity and improved pharmacokinetic profiles. mdpi.com

The synthesis of novel triazole derivatives, for example, often involves the use of functionalized carboxylic acids as starting materials. mdpi.com While direct synthesis from this compound is not explicitly detailed in the provided search results, the general principles of heterocyclic synthesis support its potential as a precursor for such structures. The strategic placement of the fluorine atom can influence the electronic properties and conformation of the resulting heterocyclic ring, potentially leading to improved binding affinity for biological targets.

Integration into Peptidomimetics and Other Biomolecule Analogs

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. The incorporation of unnatural amino acids is a common strategy in the design of peptidomimetics. This compound can serve as a precursor to novel fluorinated amino acids. For instance, nucleophilic substitution of the bromine atom with an azide group, followed by reduction, would yield a β-fluoro-α-amino acid.

The presence of the fluorine atom can introduce conformational constraints and alter the electronic nature of the amino acid side chain. researchgate.net This can lead to peptidomimetics with well-defined secondary structures and improved binding to their target receptors. The impact of fluoroalkyl groups on the proteolytic stability of peptides has been a subject of study, with fluorinated proline derivatives showing altered half-life stability. researchgate.net While specific studies on peptides derived from this compound are not available, the general findings suggest that its integration could lead to biomolecule analogs with enhanced stability and potentially novel biological activities.

Design of Chemical Probes and Enzyme Inhibitors

Chemical probes are small molecules used to study and manipulate biological systems. nih.govyoutube.com Enzyme inhibitors are a critical class of therapeutic agents. The unique properties of fluorine make fluorinated compounds particularly useful in the design of both chemical probes and enzyme inhibitors.

Investigation of Fluoroalkylated Derivatives in Biological Systems (General Principles)

Fluoroalkylated derivatives are widely used to probe biological systems. The carbon-fluorine bond is strong and metabolically stable, which can increase the in vivo lifetime of a molecule. Furthermore, the fluorine atom can act as a hydrogen bond acceptor and its high electronegativity can alter the acidity of neighboring protons, influencing molecular interactions. researchgate.net Natural products and their derivatives are often used as chemical probes to explore biological phenomena. nih.gov The introduction of fluorine into these structures can create valuable new tools for research.

The fluorine atom in derivatives of this compound can serve as a reporter group in ¹⁹F NMR studies, allowing for the investigation of binding events and enzymatic transformations in complex biological milieu. This "bio-orthogonal" nature of the fluorine nucleus provides a powerful analytical window into biological processes. nih.gov

Mechanistic Insights into Enzyme-Substrate Interactions using Fluorinated Analogs

Fluorinated analogs of enzyme substrates are invaluable tools for elucidating enzyme mechanisms. nih.gov The substitution of a hydrogen atom or a hydroxyl group with fluorine can block a specific metabolic pathway, allowing for the isolation and study of intermediates. For example, placing a fluorine atom at a site of hydroxylation can inhibit the reaction, providing insight into the enzyme's substrate specificity and catalytic mechanism. nih.gov

In the context of this compound, its derivatives could be designed to probe the active sites of various enzymes. For instance, an amide derivative could act as a substrate analog for a protease. The presence of the electronegative fluorine atom near the scissile bond could alter the rate of enzymatic cleavage, providing information about the transition state of the reaction. Fluorinated ketones are known to be potent inhibitors of serine proteases, forming stable hemiacetal adducts with the active site serine residue. researchgate.netnih.gov While not a ketone itself, derivatives of this compound could be synthetically transformed into such inhibitors.

Contribution to Fluorine Chemistry Methodologies

The development of new methods for the stereoselective synthesis of organofluorine compounds is an active area of research. Chiral fluorinated building blocks like this compound are not only products of these methodologies but also serve as starting materials for the development of new synthetic transformations. The presence of multiple reactive sites allows for the exploration of regioselective and stereoselective reactions.

For example, the development of new catalysts for asymmetric fluorination or bromination could be tested on precursors to this compound. Conversely, the diastereoselective reactions of this compound itself can be used to establish new synthetic routes to complex fluorinated molecules. The synthesis of chiral building blocks from achiral materials using asymmetric catalysis is a key strategy in modern organic synthesis. nih.gov

The table below summarizes the key reactive sites of this compound and their potential transformations, highlighting its versatility in synthetic chemistry.

| Functional Group | Position | Potential Transformations |

| Carboxylic Acid | C1 | Esterification, Amidation, Reduction to alcohol |

| Bromine Atom | C2 (α-position) | Nucleophilic substitution, Radical reactions, Organometallic cross-coupling |

| Fluorine Atom | C3 (β-position) | Generally stable, can influence reactivity of adjacent centers |

| Alkyl Chain | C4-C6 | Can be modified to alter lipophilicity and steric properties |

Development of New Fluorination Reagents and Protocols

The strategic incorporation of fluorine into organic molecules can dramatically alter their biological and material properties. Consequently, the development of novel and efficient fluorination reagents and protocols is a pivotal area of chemical research. While this compound itself is not primarily a fluorinating agent, its synthesis and the study of its reactivity contribute to the broader understanding and development of fluorination methodologies.

Research in this area often focuses on the preparation of chiral fluorinated building blocks, which are essential for the synthesis of complex and stereospecific molecules. chimia.ch The synthesis of compounds like this compound involves stereoselective fluorination and bromination reactions, pushing the boundaries of current synthetic capabilities. These synthetic challenges drive the innovation of new reagents and protocols that can deliver halogens to specific positions on a carbon chain with high selectivity.

For instance, the development of methods for the direct C-H fluorination of carboxylic acids is a significant advancement. chemrxiv.orgresearch-in-germany.org Such methods, if applied to precursors of this compound, could provide more efficient and atom-economical synthetic routes. The insights gained from the synthesis of such complex molecules can lead to the discovery of more general and robust fluorination techniques applicable to a wide range of substrates.

Below is a table summarizing various modern fluorination methods that could be relevant to the synthesis of fluorinated carboxylic acids:

| Fluorination Method | Reagent Type | Substrate Scope | Key Features |

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor®) | Alkenes, enolates, aromatic compounds | Mild reaction conditions, broad functional group tolerance. beilstein-journals.org |

| Nucleophilic Fluorination | Metal fluorides (e.g., KF, AgF) | Alkyl halides, sulfonates | Cost-effective, suitable for large-scale synthesis. |

| Deoxyfluorination | Sulfur-based reagents (e.g., DAST) | Alcohols, carbonyls | Converts C-O bonds to C-F bonds. beilstein-journals.org |

| Photoredox Catalysis | Photocatalyst + F source | Carboxylic acids, alkyl halides | Uses visible light to drive fluorination. nih.gov |

Exploration of Fluorine's Influence on Molecular Conformation and Intermolecular Interactions

The presence of fluorine in a molecule can profoundly influence its three-dimensional structure and how it interacts with other molecules. This is due to fluorine's high electronegativity, small size, and the unique properties of the carbon-fluorine bond. nih.gov In this compound, the fluorine atom at the C3 position is expected to have a significant impact on the molecule's conformational preferences.

The interplay of the fluorine and bromine atoms, along with the carboxylic acid group, creates a complex stereoelectronic environment. This can lead to specific intramolecular and intermolecular interactions, such as hydrogen bonding and halogen bonding. These non-covalent interactions are crucial in determining the crystal packing of the molecule in the solid state and its binding affinity to biological targets. acs.org

The following table outlines the key intermolecular forces and their expected influence on a molecule like this compound:

| Interaction Type | Description | Expected Influence on this compound |

| Hydrogen Bonding | Interaction between the acidic proton of the carboxylic acid and an electronegative atom. | Can lead to the formation of dimers in the solid state and is crucial for interactions with biological receptors. |

| Dipole-Dipole Interactions | Attractive forces between polar molecules. | The C-F and C-Br bonds introduce strong dipoles, influencing molecular packing and solubility. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | The bromine atom can act as a halogen bond donor, influencing crystal engineering and molecular recognition. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the solid-state structure and interactions in nonpolar environments. |

Advanced Characterization and Analytical Approaches for 2 Bromo 3 Fluorohexanoic Acid

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the distinct chemical environments of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms like oxygen, bromine, and fluorine deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

In 2-Bromo-3-fluorohexanoic acid, the proton on the carbon bearing the bromine (H-2) is expected to be the most downfield of the aliphatic protons due to the combined electron-withdrawing effects of the adjacent bromine atom and the carboxylic acid group. The proton on the carbon with the fluorine substituent (H-3) will also be significantly deshielded. The signals for protons further down the alkyl chain (H-4, H-5, H-6) will appear progressively more upfield as the influence of the electronegative groups diminishes.

Spin-spin coupling between adjacent, non-equivalent protons causes splitting of NMR signals, providing connectivity information. The multiplicity of a signal is described by the n+1 rule, where n is the number of neighboring protons. Furthermore, the fluorine atom (¹⁹F, spin I=½) will also couple with nearby protons, leading to more complex splitting patterns. The acidic proton of the carboxylic acid (-COOH) typically appears as a broad singlet at a very high chemical shift (δ 10-13 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | broad singlet (br s) | N/A |

| H-2 | 4.3 - 4.6 | doublet of doublets of multiplets (ddm) | ³J(H-H) ≈ 4-8 Hz, ³J(H-F) ≈ 15-25 Hz |

| H-3 | 4.8 - 5.1 | doublet of multiplets (dm) | ²J(H-F) ≈ 45-50 Hz |

| H-4 | 1.8 - 2.1 | multiplet (m) | - |

| H-5 | 1.4 - 1.6 | multiplet (m) | - |

| H-6 | 0.9 - 1.1 | triplet (t) | ³J(H-H) ≈ 7 Hz |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment. The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded and appears furthest downfield (165-185 ppm). libretexts.org Carbons directly bonded to electronegative halogens are also significantly deshielded.

A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. blogspot.com The signal for the carbon directly bonded to fluorine (C-3) will be split into a doublet with a large one-bond coupling constant (¹J(C-F)). Carbons two or three bonds away (C-2, C-4) will also show smaller doublet splittings due to ²J(C-F) and ³J(C-F) couplings, respectively.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J(C-F), Hz) |

| C-1 (C=O) | 170 - 175 | ³J(C-F) ≈ 2-5 Hz |

| C-2 (CHBr) | 45 - 55 | ²J(C-F) ≈ 15-25 Hz |

| C-3 (CHF) | 88 - 95 | ¹J(C-F) ≈ 170-190 Hz |

| C-4 (CH₂) | 30 - 38 | ³J(C-F) ≈ 4-8 Hz |

| C-5 (CH₂) | 20 - 25 | ⁴J(C-F) ≈ 0-2 Hz |

| C-6 (CH₃) | 12 - 16 | ⁵J(C-F) ≈ 0 Hz |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. wikipedia.org The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to subtle changes in the fluorine's electronic environment. biophysics.org

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal's multiplicity will be complex due to coupling with protons on the same carbon (H-3, geminal ²J(H-F)) and on adjacent carbons (H-2 and H-4, vicinal ³J(H-F)). nih.gov This results in a multiplet, often a doublet of triplets or a more complex pattern, from which valuable structural information can be extracted. nih.gov

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted H-F Coupling Constants (J, Hz) |

| F-3 | -180 to -220 | doublet of doublet of triplets (ddt) or multiplet (m) | ²J(H-F) ≈ 45-50 Hz, ³J(H-F) ≈ 15-25 Hz |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure, especially for complex molecules. weebly.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect the signals of protons that are typically two or three bonds apart. For this compound, COSY would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign which proton is bonded to which carbon. For example, it would show a cross-peak between the proton signal at ~4.4 ppm (H-2) and the carbon signal at ~50 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together different parts of the molecule. Key HMBC correlations would include the proton at H-2 correlating to the carbonyl carbon C-1 and to C-3 and C-4. The protons of the terminal methyl group (H-6) would show correlations to C-5 and C-4.

Table 4: Expected Key 2D NMR Correlations for this compound

| Experiment | Expected Key Cross-Peaks | Information Provided |

| COSY | H-2 ↔ H-3; H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 | Confirms H-H connectivity along the carbon chain. |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; H-6 ↔ C-6 | Assigns protons to their directly attached carbons. |

| HMBC | H-2 ↔ C-1, C-3, C-4; H-4 ↔ C-3, C-5, C-6; H-6 ↔ C-4, C-5 | Confirms connectivity across the molecule, including to the carbonyl group. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent features would be characteristic of the carboxylic acid group. A very broad and strong absorption band is expected in the FTIR spectrum from approximately 2500 to 3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O (carbonyl) stretching vibration gives rise to a very intense and sharp absorption, typically around 1710 cm⁻¹ for a saturated, dimerized carboxylic acid. libretexts.org

Other key vibrational modes include the C-O stretch and C-H bends. The carbon-halogen bonds also have characteristic absorptions, although they can sometimes be weak or fall in the fingerprint region where many other signals overlap. The C-F stretch typically appears as a strong band in the 1100-1000 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, typically between 600 and 500 cm⁻¹. libretexts.org

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H stretch | 3300 - 2500 | Strong, Broad |

| Alkyl (-CHx) | C-H stretch | 2960 - 2850 | Medium-Strong |

| Carboxylic Acid (C=O) | C=O stretch | ~1710 | Very Strong |

| Carboxylic Acid (-C-O-) | C-O stretch | 1320 - 1210 | Strong |

| Fluoroalkane (-C-F) | C-F stretch | 1100 - 1000 | Strong |

| Bromoalkane (-C-Br) | C-Br stretch | 600 - 500 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike nominal mass measurements, HRMS provides the exact mass of the molecular ion with high precision, allowing for the confident assignment of a molecular formula. The theoretical exact mass of this compound (C6H10BrFO2) is calculated based on the monoisotopic masses of its constituent elements. This precise measurement is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Isotopic Distribution and Exact Mass for this compound (Note: This data is illustrative and based on theoretical calculations.)

| Ion Formula | Theoretical m/z | Relative Abundance (%) |

| C6H1079BrFO2 | 211.9848 | 100.0 |

| C6H1081BrFO2 | 213.9828 | 97.3 |

The characteristic isotopic pattern of bromine, with its two stable isotopes 79Br and 81Br in nearly equal abundance, results in a distinctive M+2 peak that is a key signature in the mass spectrum of this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides detailed information about the connectivity of atoms within the molecule.

Common fragmentation pathways for carboxylic acids include the cleavage of bonds adjacent to the carbonyl group, such as the loss of a hydroxyl radical (-OH) or a carboxyl group (-COOH). libretexts.org The presence of bromine and fluorine atoms introduces additional fragmentation pathways, including the loss of HBr or HF. The McLafferty rearrangement is another potential fragmentation mechanism for carboxylic acids with a sufficiently long alkyl chain. youtube.com By piecing together the fragmentation puzzle, the precise structure of the molecule can be confirmed.

Table 2: Hypothetical MS/MS Fragmentation Data for the [M-H]- Ion of this compound (Note: This data is illustrative and based on general fragmentation principles of halogenated carboxylic acids.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 210.9769 | 190.9663 | HF |

| 210.9769 | 165.9974 | COOH |

| 210.9769 | 129.9723 | HBr |

| 210.9769 | 85.0284 | HBr + CO2 |

Chromatographic Separation Techniques

Chromatography is essential for the separation, purification, and quantification of this compound from complex mixtures. Both gas and liquid chromatography offer distinct advantages depending on the specific analytical goal.

Gas chromatography (GC) is a powerful technique for assessing the purity of this compound and analyzing its presence in mixtures, particularly for volatile compounds. Due to the polar nature and low volatility of carboxylic acids, derivatization is often necessary to convert the analyte into a more volatile form, such as a methyl or silyl ester. mdpi.comshimadzu.com This process enhances the chromatographic peak shape and improves sensitivity.

A typical GC method would involve a capillary column with a suitable stationary phase, such as a mid-polarity phase, to achieve good separation. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for confident identification. nih.govnih.gov

Table 3: Illustrative GC Method Parameters for the Analysis of Derivatized this compound (Note: This data is hypothetical and represents a typical starting point for method development.)

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purification and quantification of this compound. nih.govresearchgate.net Reversed-phase HPLC is a common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For acidic compounds like this compound, a mixed-mode column that combines reversed-phase and ion-exchange properties can provide enhanced retention and selectivity. sielc.com

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like formic or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl group exhibits some absorbance at low wavelengths (around 200-210 nm), or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net

Table 4: Example HPLC Method Parameters for the Analysis of this compound (Note: This data is for illustrative purposes and would require optimization.)

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

Due to the presence of two chiral centers (at the C2 and C3 positions), this compound can exist as four possible stereoisomers. Distinguishing and quantifying these enantiomers and diastereomers is critical, as they can exhibit different biological activities. Chiral chromatography is the benchmark technique for determining the enantiomeric excess (e.e.) of a chiral compound. masterorganicchemistry.com

The separation of carboxylic acid enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). researchgate.netresearchgate.net The success of the separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net For halogenated carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, often provide excellent selectivity. researchgate.net Macrocyclic glycopeptide phases are also effective for separating chiral acids, particularly when the acidic group is near the stereogenic center. researchgate.net

The determination of enantiomeric excess involves comparing the peak areas of the two enantiomers in the chromatogram. The formula for calculating e.e. is:

e.e. (%) = ([Area of Major Enantiomer - Area of Minor Enantiomer] / [Area of Major Enantiomer + Area of Minor Enantiomer]) x 100

A typical approach would involve dissolving a sample of this compound in a suitable mobile phase, such as a mixture of hexane (B92381) and isopropanol with a small amount of a modifier like trifluoroacetic acid, and injecting it into an HPLC system equipped with a chiral column.

Table 1: Hypothetical Chiral HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Elution Order | (2R,3S)-enantiomer, (2S,3R)-enantiomer |

Advanced Analytical Strategies for Complex Reaction Mixtures

The synthesis of this compound can result in complex mixtures containing the desired product, stereoisomers, unreacted starting materials, intermediates, and byproducts. A comprehensive understanding of these mixtures requires advanced analytical strategies that often involve the integration of multiple techniques and real-time monitoring of the reaction progress.

Integration of Analytical Techniques for Comprehensive Characterization

No single analytical technique can provide a complete picture of a complex reaction mixture. Therefore, a multi-technique, or hyphenated, approach is essential for the comprehensive characterization of reaction products like this compound. lu.se This strategy combines the separatory power of chromatography with the detailed structural information provided by spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives (e.g., methyl esters) of this compound, GC-MS can separate components of the mixture and provide their mass-to-charge ratios, aiding in identification and molecular weight determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for non-volatile compounds. LC, particularly with a chiral column, can separate the stereoisomers, which can then be individually analyzed by the mass spectrometer to confirm their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for elucidating the precise molecular structure of the product. ¹⁹F NMR is particularly crucial for confirming the position and environment of the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the C-Br and C-F bonds.

By integrating these techniques, a detailed profile of the reaction mixture can be constructed, confirming the identity and purity of this compound and identifying any impurities.

Table 2: Integrated Analytical Techniques for Characterization

| Technique | Information Provided |

| Chiral HPLC-UV | Separation and quantification of enantiomers/diastereomers; determination of enantiomeric excess. |

| LC-MS | Molecular weight confirmation of separated isomers and impurities. |

| ¹H, ¹³C, ¹⁹F NMR | Unambiguous structural elucidation, confirmation of atom connectivity, and verification of fluorination. |

| FTIR Spectroscopy | Identification of key functional groups (e.g., -COOH, C-F, C-Br). |

In-situ Monitoring of Reactions

Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through timely measurements of critical quality attributes of raw and in-process materials. researchgate.netmit.edu In-situ (in the reaction vessel) monitoring tools are a cornerstone of PAT, enabling real-time analysis of a reaction as it occurs. americanpharmaceuticalreview.comchromatographyonline.com

For the synthesis of this compound, which involves energetic and potentially hazardous fluorination steps, real-time monitoring is vital for ensuring safety, optimizing reaction conditions, and maximizing yield. mt.comrsc.org

FTIR and Raman Spectroscopy: These are powerful non-invasive techniques for real-time reaction monitoring. americanpharmaceuticalreview.commt.com By inserting a probe directly into the reactor, the concentration of reactants, intermediates, and the this compound product can be tracked over time. americanpharmaceuticalreview.com This provides valuable kinetic data and helps determine the optimal reaction endpoint, preventing the formation of degradation products or impurities from over-reaction. For instance, the disappearance of a reactant's characteristic spectral band and the appearance of the product's carbonyl and C-F bands can be monitored continuously. qub.ac.uk

This real-time data allows for precise control over process parameters like temperature and reagent addition, leading to a more efficient, safer, and reproducible synthesis. mt.compnnl.gov

Table 3: Application of In-situ Monitoring Techniques

| Technique | Application in Synthesis of this compound | Advantages |

| In-situ FTIR | Tracks the concentration changes of functional groups (e.g., C=O of starting material vs. product). | Provides real-time kinetic data, helps identify reaction intermediates, determines reaction completion. |

| In-situ Raman | Monitors changes in molecular vibrations, complementary to FTIR, especially for C-Br bonds. | Non-destructive, can be used in aqueous and non-aqueous media, provides structural information. |

Theoretical and Computational Investigations of 2 Bromo 3 Fluorohexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For 2-bromo-3-fluorohexanoic acid, these calculations provide insights into how the interplay between the bromine and fluorine substituents governs its structure and chemical behavior.

The rotational freedom around the C-C single bonds in this compound gives rise to a complex potential energy surface with numerous conformers. The relative stability of these conformers is dictated by a combination of steric hindrance and subtle stereoelectronic effects.

Stereoelectronic effects arise from the interaction between electron orbitals of adjacent atoms. In this compound, significant hyperconjugative interactions are expected. These involve the donation of electron density from a filled bonding orbital (e.g., C-H or C-C) to an adjacent empty antibonding orbital (e.g., C-Br σ* or C-F σ). The electronegativity of fluorine and bromine makes the C-F and C-Br σ orbitals low in energy and thus good acceptors for hyperconjugation.

Theoretical calculations on analogous haloalkanes suggest that conformers where the C-Br and C-F bonds are oriented anti-periplanar to each other are often among the most stable, as this arrangement minimizes steric repulsion and can optimize certain hyperconjugative interactions. The gauche interactions between the halogens and with the carboxylic acid group also play a crucial role in determining the conformational hierarchy. The "gauche effect," where a conformation with adjacent electronegative substituents in a gauche arrangement is favored, could also be a significant factor, particularly in more polar solvents.

Table 1: Predicted Dihedral Angles and Relative Energies for Key Conformers of (2R,3R)-2-Bromo-3-fluorohexanoic Acid (in vacuo) This data is illustrative and based on theoretical calculations for similar halogenated alkanes.

| Conformer | Dihedral Angle (Br-C2-C3-F) | Relative Energy (kcal/mol) |

| anti-periplanar | ~180° | 0.00 |

| gauche (+) | ~60° | 0.75 |

| gauche (-) | ~-60° | 0.80 |

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of electron-withdrawing groups on the carbon chain stabilizes the negative charge of the carboxylate anion through the inductive effect, thereby increasing the acidity of the parent acid. nih.govacs.org Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).

Quantum chemical calculations can quantify this effect by computing the pKa of the acid. ntu.edu.iqresearchgate.net These calculations typically involve a thermodynamic cycle that evaluates the Gibbs free energy change of dissociation in solution, often modeled using a polarized continuum model (PCM). researchgate.net The fluorine atom, being more electronegative than bromine, will have a more pronounced acid-strengthening effect. The proximity of the bromine atom at the α-position (C2) is expected to have a very significant impact on increasing the acidity compared to unsubstituted hexanoic acid.

Table 2: Predicted pKa Values for Hexanoic Acid and Its Halogenated Derivatives This data is illustrative and based on computational predictions for short-chain carboxylic acids.

| Compound | Predicted pKa |

| Hexanoic Acid | 4.88 |

| 2-Bromohexanoic Acid | 2.97 |

| 3-Fluorohexanoic Acid | 4.40 |

| This compound | ~2.60 |

The reaction pathways of this compound are also heavily influenced by the halogen substituents. The polarized C-Br and C-F bonds create electrophilic carbon centers, making them susceptible to nucleophilic attack. Furthermore, the C-Br bond is weaker than the C-F bond, suggesting that reactions involving the cleavage of the C-Br bond would be more kinetically favorable.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the conformational landscape that is accessible at a given temperature. aip.orgacs.orgnih.gov

For this compound, an MD simulation would reveal the frequencies of transitions between different conformational states. This is crucial for understanding the molecule's average structure and properties in solution. The simulation would track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a statistical distribution of the accessible geometries. researchgate.net Such simulations can be performed in various solvents to understand how the environment affects the conformational equilibrium, for instance, whether polar solvents favor conformers with larger dipole moments. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the intricate details of reaction mechanisms. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a given reaction can be constructed.

Many synthetic transformations involving this compound could yield multiple products. For example, in an elimination reaction, either HBr or HF could be eliminated, and the position of the resulting double bond could vary. Computational modeling can predict the selectivity of such reactions by comparing the activation energies for the different possible pathways. The pathway with the lowest activation energy barrier will be the kinetically favored one.

In nucleophilic substitution reactions, the regioselectivity (attack at C2 vs. C3) can be predicted. Given the better leaving group ability of bromide compared to fluoride (B91410), substitutions are computationally predicted to occur preferentially at the C2 position. The stereoselectivity of reactions (e.g., SN2 inversion) can also be modeled by examining the stereochemistry of the calculated transition state.

Reactions involving this compound can proceed through either radical or ionic intermediates. libretexts.org For instance, homolytic cleavage of the C-Br bond, which is weaker than the C-F and C-H bonds, can be initiated by UV light or radical initiators to form a carbon-centered radical at the C2 position. wikipedia.org Computational studies can model the structure and stability of this radical intermediate. The stability of carbon radicals generally follows the order tertiary > secondary > primary, and this can be rationalized through hyperconjugation. acs.org

Ionic intermediates, such as carbocations, could be formed during certain substitution or elimination reactions. libretexts.org A carbocation at the C2 position would be stabilized by the adjacent carboxylic acid group and potentially through neighboring group participation by the fluorine atom. The stability of these intermediates is a key factor in determining the feasibility and outcome of a reaction. libretexts.org Computational modeling of these high-energy species provides crucial insights into reaction mechanisms that are often difficult to obtain experimentally. For example, in reactions involving radical intermediates, computational studies can help predict whether the reaction will favor halogenation over hydroxylation by comparing the thermodynamics and kinetics of the competing pathways. acs.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of halogenated compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The principles of green chemistry are guiding a shift towards more environmentally benign synthetic routes. For 2-Bromo-3-fluorohexanoic acid, a key area of future research will be the development of sustainable synthetic strategies.

Another avenue for greener synthesis is the adoption of flow chemistry. Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process intensification compared to traditional batch processing. Developing a continuous flow synthesis for this compound could lead to higher yields, improved purity, and a smaller environmental footprint.

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

| Biocatalysis (Halogenases) | High selectivity, mild reaction conditions, reduced waste. pku.edu.cn | Discovery and engineering of specific halogenases, kinetic studies. pnas.org |

| Flow Chemistry | Improved safety, higher efficiency, process intensification. | Reactor design, optimization of reaction parameters. |

| Alternative Solvents | Reduced environmental impact, improved reaction performance. | Use of ionic liquids, supercritical fluids, or bio-based solvents. |

Exploration of Novel Catalytic Systems for Stereoselective Halogenation

The presence of two chiral centers in this compound makes its stereoselective synthesis a significant challenge and a critical area for future research. The development of novel catalytic systems that can control the stereochemistry of both the bromination and fluorination steps is paramount.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral catalysts can be designed to control the enantioselectivity of halogenation reactions involving carboxylic acids. eurekalert.orgnih.gov Future research will likely focus on designing and screening a diverse array of chiral catalysts, such as Lewis acids, Brønsted acids, and Lewis bases, to achieve high enantiomeric purity for the desired stereoisomers of this compound. eurekalert.org The enantioselective decarboxylative halogenation of related compounds, such as β-ketocarboxylic acids, provides a strong precedent for the feasibility of such approaches. nih.gov

Furthermore, the development of catalytic systems that can perform enantioselective dihalogenation reactions is a burgeoning field. acs.org While challenging, creating a system that can selectively introduce both bromine and fluorine with specific stereochemistry would be a significant breakthrough.

| Catalytic System | Approach | Desired Outcome |

| Chiral Organocatalysts | Asymmetric catalysis using chiral amines, acids, or bases. eurekalert.org | High enantiomeric excess (e.e.) for specific stereoisomers. |

| Transition Metal Catalysis | Development of chiral transition metal complexes. | Control over both diastereoselectivity and enantioselectivity. |

| Enzymatic Catalysis | Directed evolution of halogenases. | Highly specific stereoselective synthesis of all possible stereoisomers. |

Application in Emerging Fields

The unique structural features of this compound suggest its potential utility in several cutting-edge areas of chemistry and materials science.

Organofluorine Materials: Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. As a polyfluoroalkyl substance (PFAS), this compound could serve as a novel building block for the synthesis of advanced organofluorine materials. mdpi.comacs.org Research in this area could explore its incorporation into polymers, liquid crystals, or functional coatings to impart desirable properties. The presence of the bromine atom also provides a handle for further chemical modification, allowing for the creation of complex fluorinated architectures.

Bioorthogonal Chemistry: Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org This field enables the real-time study of biomolecules in their natural environment. wikipedia.org The development of novel bioorthogonal reactions is an active area of research. nih.govresearchgate.net Given its unique structure, derivatives of this compound could be explored as components of new bioorthogonal probes. The carbon-bromine and carbon-fluorine bonds could potentially be exploited in novel bioorthogonal ligation or cleavage reactions, expanding the toolkit available to chemical biologists for labeling and tracking biomolecules in living cells. youtube.com

Advanced Mechanistic Studies Using Real-Time Spectroscopic Methods

A deep understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity. Future research should employ advanced, real-time spectroscopic methods to probe these mechanisms in situ.

Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and ReactRaman (in-situ Raman spectroscopy) can provide valuable information on the kinetics and thermodynamics of halogenation reactions by tracking the concentrations of reactants, intermediates, and products in real-time. mt.com These methods are particularly useful for studying transient and labile intermediate species that are difficult to detect with traditional offline analysis. spectroscopyonline.com

For stereoselective reactions, real-time monitoring of chirality is a significant challenge. However, emerging techniques, such as those based on the chirality-induced spin selectivity (CISS) effect, are making it possible to monitor changes in stereochemistry at the single-molecule level. pku.edu.cnresearchgate.net Applying such advanced methods to the stereoselective synthesis of this compound could provide unprecedented insights into the factors that control stereoselectivity. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with a high degree of accuracy. eurekalert.orgmdpi.com

Furthermore, AI can be used to predict novel reaction pathways for the synthesis of this compound and other complex molecules. researchgate.net By combining machine learning with reaction network approaches, it is possible to identify key intermediates and design more efficient synthetic routes. researchgate.net The integration of ML with automated synthesis platforms could ultimately lead to the autonomous discovery and optimization of synthetic routes for this and other valuable chemical compounds. researchgate.net

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Training models to predict product distribution and stereoselectivity. digitellinc.comnih.gov | Accelerated discovery of optimal reaction conditions. |

| Condition Optimization | Using algorithms to explore parameter space and identify optimal settings. nih.govresearchgate.net | Improved yields, selectivity, and process efficiency. |

| Retrosynthetic Analysis | Developing AI tools for designing novel and efficient synthetic routes. | Discovery of new and more sustainable synthesis methods. |

| Mechanism Elucidation | Combining computational chemistry with ML to understand reaction pathways. researchgate.net | Deeper understanding of the factors controlling reactivity and selectivity. |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-fluorohexanoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer : The synthesis of bromo-fluoro carboxylic acids typically involves halogenation or fluorination of pre-functionalized intermediates. For example, analogous compounds like 2-Bromo-4-fluorobenzoic acid (CAS: 1006-41-3) are synthesized via electrophilic aromatic substitution or cross-coupling reactions . For this compound, consider:

- Stepwise halogenation : Introduce bromine via radical bromination at the 2-position of hexanoic acid, followed by fluorination using reagents like Selectfluor™ or DAST.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity can exceed 95% under optimized conditions, as seen in related bromo-fluoro benzoic acids .

Q. Key Parameters :

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what data discrepancies might arise?

Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming fluorination (δ ≈ -110 to -150 ppm for C-F bonds). ¹H NMR should show splitting patterns consistent with adjacent Br and F substituents.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~210.03 g/mol).

- IR : Look for C=O (1700–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches.

Q. Common Data Contradictions :

- Impurity peaks : Residual solvents (e.g., DMSO) in NMR or unreacted starting materials in HPLC traces. For example, 3-Bromo-2-hydroxybenzoic acid requires strict anhydrous conditions to avoid hydrolysis .

- Isomerization : Fluorine’s electronegativity may cause unexpected shifts in NMR, necessitating comparison to computed spectra (e.g., using Gaussian software) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map reaction pathways:

- Electrostatic Potential Surfaces : Identify electron-deficient regions (C-Br vs. C-F) prone to nucleophilic attack.

- Activation Energy Barriers : Compare SN2 vs. SN1 mechanisms. For instance, bulky substituents near bromine may favor SN1, as seen in 2-Bromo-6-fluorobenzonitrile .

Case Study :

For this compound, simulations might predict preferential substitution at the bromine site due to lower steric hindrance compared to fluorine. Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is essential .

Q. What strategies resolve contradictions in reported biological activity data for halogenated carboxylic acids?

Methodological Answer :

- Meta-Analysis : Systematically compare datasets using tools like PRISMA guidelines . For example, discrepancies in antimicrobial activity of 5-Fluoro-2-hydroxybenzoic acid (CAS: 345-16-4) were resolved by standardizing assay conditions (e.g., pH, bacterial strains) .

- Structural-Activity Relationships (SAR) : Correlate substituent positions (e.g., bromine at C2 vs. C3) with activity. 2-Bromo-4-chlorophenylacetonitrile showed variable cytotoxicity due to halogen positioning .

Q. Data Normalization Table :

Q. How do storage conditions impact the stability of this compound, and what protocols mitigate degradation?

Methodological Answer :

- Temperature : Store at -20°C in amber vials to prevent photodegradation. Analogous compounds like 2-Bromothiophenol degrade rapidly at room temperature .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis. 3-Bromo-2-hydroxybenzoic acid degrades by 15% after 30 days in humid environments .

Q. Stability Testing Protocol :

Accelerated Aging : Expose samples to 40°C/75% RH for 4 weeks.

HPLC Purity Checks : Monitor degradation products (e.g., free hexanoic acid).

Q. What synthetic methodologies address challenges in introducing both bromine and fluorine into aliphatic carboxylic acids?

Methodological Answer :

- Radical Bromination : Use N-bromosuccinimide (NBS) with AIBN initiator for selective C-H bromination.

- Electrophilic Fluorination : Employ F-TEDA-BF₄ for late-stage fluorination without disrupting existing halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.